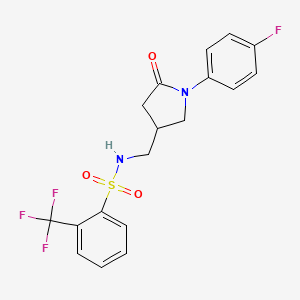

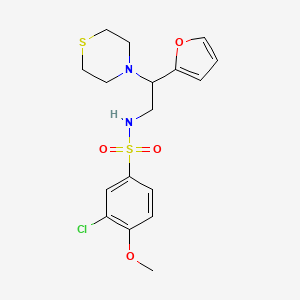

2-(2-Hydroxy-2-phenylethyl)isoindole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isoindole-1,3-dione derivatives are a significant class of compounds with a wide range of biological activities, including antitumor and anti-inflammatory properties. These compounds have been the subject of various studies due to their potential as medicinal agents. The specific compound 2-(2-Hydroxy-2-phenylethyl)isoindole-1,3-dione, while not directly mentioned in the provided papers, is structurally related to the discussed derivatives and can be inferred to possess similar properties and reactivity.

Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives has been explored through various methods. A series of 2-hydroxy-1H-isoindole-1,3-diones were designed and synthesized as potential antitumor agents, with the cytostatic activity against L1210 cell growth being studied . Additionally, new 1H-isoindole-1,3(2H)-dione derivatives were synthesized with good yield, and their structures were confirmed by elemental and spectral analysis . Another study reported the synthesis of new polysubstituted isoindole-1,3-dione analogues from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione . These methods provide a foundation for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of isoindole-1,3-dione derivatives has been extensively studied. X-ray diffraction methods have been used to determine the crystal structure of various derivatives, revealing information about their conformation and molecular interactions . For instance, the crystal structure of a divalent sulfur substituted phthalimide showed the substance crystallizing in the monoclinic P2_1/c space group . Similarly, the crystal structure of 2-[(phenylamino) methyl]-isoindole-1,3-dione was determined, providing insights into the conformation and hydrogen bonding interactions .

Chemical Reactions Analysis

Isoindole-1,3-dione derivatives undergo various chemical reactions, which have been explored in the literature. The reactions of 2-hydroxyisoindole-1,3-(2H)dione with stabilized alkylidenephosphoranes and active phosphacumulenes have been studied, leading to the formation of isoindoline-ylidenes and phosphanylidenecyclobutylidenes derivatives, respectively . These studies provide a glimpse into the reactivity of the isoindole-1,3-dione scaffold and can be extrapolated to understand the chemical reactions of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole-1,3-dione derivatives have been characterized in several studies. The vibrational properties of these compounds have been analyzed using infrared and Raman spectroscopies, complemented by quantum chemical calculations . The physicochemical properties were also determined based on Lipinski’s rule, and the biological properties were assessed in terms of their cyclooxygenase inhibitory activity . These analyses are crucial for understanding the behavior of isoindole-1,3-dione derivatives in biological systems and can be applied to this compound.

科学的研究の応用

Synthesis and Chemical Properties

Synthesis Methods : 2-(2-Hydroxy-2-phenylethyl)isoindole-1,3-dione and its derivatives have been synthesized using various methods, including conventional and microwave-assisted reactions. These processes involve starting compounds like N-hydroxymethylphthalimide and arylamines (Sena et al., 2007).

Structural Analysis and Derivative Synthesis : Structural characterization of isoindole-1,3-dione derivatives has been performed using techniques like crystallography and NMR spectroscopy. Derivatives have been synthesized through reactions like epoxidation, hydroxylation, and microwave irradiation (Tan et al., 2014).

Quantitative Structure-Activity Relationship Analysis : Studies have analyzed the structure-activity relationships of isoindole-1,3-dione derivatives, especially in the context of their potential as antitumor agents. Such studies correlate the compound's inhibitory effects with electronic and lipophilic parameters (Chan, Lien, & Tokes, 1987).

Biological Applications

Antimicrobial and Chemotherapeutic Potential : Isoindole-1,3-dione derivatives have been evaluated for their antimicrobial activities, suggesting potential use as chemotherapeutic agents. This includes novel azaimidoxy compounds synthesized via diazotization reactions (Jain, Nagda, & Talesara, 2006).

Cytostatic and Anticancer Activities : These compounds have been designed and synthesized as potential antitumor agents, with studies showing varied cytostatic activity against cancer cell growth. The effects of different substituents on their anticancer activity have been a significant focus (Tan et al., 2020).

Enzyme Inhibition Properties : Research has explored the xanthine oxidase inhibitory properties of isoindole-1,3-dione derivatives. Studies include molecular docking to understand interaction mechanisms with the enzyme (Gunduğdu et al., 2020).

Photophysical and Material Science Applications

Photophysical Properties : Studies have investigated the photophysical behavior of certain isoindole-1,3-dione derivatives, which display fluorescence sensitive to solvent polarity. These findings are significant in material science and photophysics (Deshmukh & Sekar, 2015).

Mesogenic Properties : Isoindole-1,3-dione based Schiff bases have been synthesized, showing liquid crystalline behavior with nematic and smectic A phases. These properties are important for applications in materials science, particularly in the development of liquid crystal displays (Dubey et al., 2018).

作用機序

Target of Action

Isoindolines and isoindoline-1,3-dione derivatives, which include this compound, have been found to modulate the dopamine receptor d3 . This receptor plays a crucial role in the dopaminergic neurotransmission system, influencing various physiological functions such as motor control, reward, and cognition.

Mode of Action

Isoindoline derivatives are known to interact with their targets, such as the dopamine receptor d3, leading to changes in the receptor’s activity . This interaction can result in altered neurotransmission, potentially influencing the physiological functions regulated by these receptors.

Biochemical Pathways

Given its potential interaction with the dopamine receptor d3, it may influence dopaminergic neurotransmission pathways . These pathways play a significant role in various physiological functions and their downstream effects can include changes in motor control, reward mechanisms, and cognitive processes.

Pharmacokinetics

Its predicted properties include a melting point of 158 °c, a boiling point of 4630±380 °C, and a density of 1342±006 g/cm3 . These properties can influence the compound’s bioavailability, although further studies would be needed to provide a comprehensive understanding of its pharmacokinetic profile.

Result of Action

Isoindoline derivatives have been suggested to have potential applications as antipsychotic agents, indicating that they may have effects on neuronal activity and neurotransmission . Additionally, these compounds have been found to inhibit β-amyloid protein aggregation, suggesting a potential role in the treatment of Alzheimer’s disease .

Action Environment

This compound, like other isoindoline derivatives, holds promise for various applications, including potential roles in antipsychotic treatments and Alzheimer’s disease management .

特性

IUPAC Name |

2-(2-hydroxy-2-phenylethyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-14(11-6-2-1-3-7-11)10-17-15(19)12-8-4-5-9-13(12)16(17)20/h1-9,14,18H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLMFDLMBNOUJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C(=O)C3=CC=CC=C3C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(((4-chloro-2-methoxy-5-methylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3010563.png)

![[2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3010565.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B3010572.png)

![NCGC00386040-01_C52H86O22_alpha-L-Arabinopyranoside, (3beta,5xi,9xi,16alpha)-13,28-epoxy-16,23-dihydroxyoleanan-3-yl O-beta-D-glucopyranosyl-(1->2)-O-[O-beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranosyl-(1->4)]-](/img/structure/B3010574.png)

![methyl 2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3010580.png)

![2-methyl-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one](/img/structure/B3010581.png)